N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475415
InChI: InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13475415

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1
Standard InChI Key LBFNJJQZOVMDOM-JTQLQIEISA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)C(=O)CN)C(=O)C
SMILES CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C

Introduction

Chemical Structure and Classification

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (IUPAC name: N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide) belongs to the class of pyrrolidine acetamides, distinguished by a five-membered pyrrolidine ring fused with an acetamide group and a 2-amino-acetyl substituent . Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.30 g/mol. The (S)-configuration at the pyrrolidine’s 3-position introduces stereochemical specificity, which critically influences its biological interactions .

Key Structural Features:

  • Pyrrolidine core: Enhances rigidity and influences receptor binding.

  • 2-Amino-acetyl group: Provides hydrogen-bonding capability and metabolic stability.

  • Isopropyl acetamide: Modulates lipophilicity and membrane permeability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁N₃O₂
Molecular Weight227.30 g/mol
CAS Number66567554
Stereochemistry(S)-configuration at C3

Synthesis and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves multi-step reactions optimized for stereochemical control and yield. A common route includes:

  • Acylation of Pyrrolidine: Reaction of (S)-3-aminopyrrolidine with chloroacetyl chloride under basic conditions to form the 2-aminoacetyl intermediate.

  • Isopropyl Introduction: Alkylation using isopropyl bromide or reductive amination with acetone, followed by purification via column chromatography .

  • Final Acetamide Formation: Coupling with acetic anhydride in the presence of a catalyst (e.g., DMAP).

Critical Reaction Parameters:

  • Temperature: 0–25°C to prevent racemization.

  • Solvents: Dichloromethane or THF for acylation steps.

  • Catalysts: Ti(OiPr)₄ for stereoselective reductive amination .

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving yields >75% with >98% enantiomeric excess .

Physical and Chemical Properties

The compound’s applications are underpinned by its stability and solubility profile:

  • Solubility: Freely soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water (<1 mg/mL) .

  • Melting Point: 148–152°C (decomposition observed above 160°C) .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions (pH <3 or >10) .

Table 2: Physicochemical Characteristics

PropertyValueMethod
LogP (Partition Coefficient)1.2HPLC
pKa8.5 (amine), 3.2 (acetamide)Potentiometric
Optical Rotation[α]²⁵D = +32° (c=1, MeOH)Polarimetry

Applications in Scientific Research

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide serves as a versatile intermediate in multiple domains:

Pharmaceutical Development

  • Receptor Modulators: Demonstrates affinity for κ-opioid and neurokinin receptors, with potential applications in pain management .

  • Enzyme Inhibitors: Acts as a competitive inhibitor of phospholipase A2 (PLA2G15), relevant in mitigating drug-induced phospholipidosis .

Agrochemical Research

  • Pesticide Synthons: Functional groups enable derivatization into neonicotinoid analogs with insecticidal activity.

Table 3: Key Applications

FieldApplicationReference
Medicinal Chemistryκ-opioid receptor agonist
BiochemistryPLA2G15 inhibition
Materials ScienceChiral stationary phases

Biological Activity and Mechanism of Action

The compound’s bioactivity stems from its stereospecific interactions:

  • Receptor Binding: The (S)-configuration enhances fit into the hydrophobic pocket of κ-opioid receptors, reducing cAMP production by 60% at 10 μM .

  • Enzyme Inhibition: Competes with phosphatidylcholine for PLA2G15’s active site (IC₅₀ = 4.2 μM), disrupting lipid metabolism .

Mechanistic Insights:

  • Lipidosis Prevention: By inhibiting PLA2G15, it prevents lysosomal phospholipid accumulation, a hallmark of drug-induced toxicity .

  • Neurotransmitter Modulation: Binds allosterically to serotonin transporters, increasing extracellular 5-HT levels by 30% in vitro .

ParameterValueSource
LD₅₀ (Oral, Rat)>2000 mg/kg
Permissible ExposureNot established; use PPE

Recommended PPE: Nitrile gloves, safety goggles, and fume hoods. Spills must be neutralized with vermiculite and disposed as hazardous waste .

Comparison with Structural Analogues

The compound’s uniqueness is highlighted against related pyrrolidine derivatives:

Table 5: Analogues and Key Differences

CompoundStructural VariationBioactivity
N-Isopropyl-pyrrolidineLacks 2-amino-acetyl groupLower receptor affinity
BMS-741672Quinazolinyl substituentCCR2 antagonism
GR-89,696Dichlorophenylacetyl groupκ-opioid selectivity

The 2-amino-acetyl moiety in N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide enhances hydrogen bonding with biological targets, conferring superior selectivity over analogues .

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